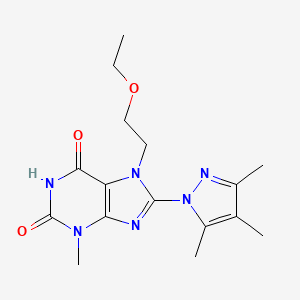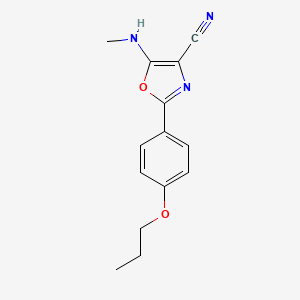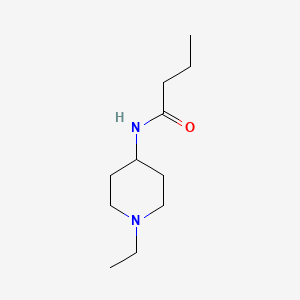![molecular formula C18H20N2O5S B4730059 ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate](/img/structure/B4730059.png)
ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate
Descripción general
Descripción
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate, also known as ESI-09, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the RAC1 GTPase. RAC1 is a member of the Rho family of small GTPases and plays a critical role in cellular processes such as actin cytoskeleton organization, cell migration, and cell division. ESI-09 has been studied extensively in the context of cancer research due to its ability to inhibit the migration and invasion of cancer cells.
Mecanismo De Acción
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate selectively inhibits the activity of RAC1 by binding to its effector binding site, which is located on the surface of the protein. This binding prevents RAC1 from interacting with downstream effectors, thereby inhibiting its activity. By inhibiting RAC1 activity, this compound disrupts the actin cytoskeleton organization and impairs cell migration and invasion.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on RAC1 activity, without affecting the activity of other Rho family GTPases. This selectivity is important for minimizing off-target effects and improving the specificity of this compound. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate is its selectivity for RAC1, which allows for specific inhibition of this protein without affecting other Rho family GTPases. This selectivity is important for minimizing off-target effects and improving the specificity of this compound. However, one limitation of this compound is its relatively low potency, which may limit its efficacy in certain contexts. In addition, this compound is a small molecule inhibitor, which may limit its ability to penetrate certain cellular compartments and interact with its target protein.
Direcciones Futuras
There are several future directions for research on ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate. One area of interest is the development of more potent inhibitors of RAC1 that can be used in preclinical and clinical studies. In addition, further studies are needed to determine the efficacy of this compound in different types of cancer and to identify potential biomarkers for patient selection. Finally, studies are needed to investigate the role of RAC1 in neurodegenerative diseases and to determine whether this compound or other RAC1 inhibitors may have therapeutic potential in these contexts.
Aplicaciones Científicas De Investigación
Ethyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-3-methylbenzoate has been extensively studied in the context of cancer research due to its ability to inhibit the migration and invasion of cancer cells. It has been shown to inhibit the activity of RAC1, which is overexpressed in many types of cancer and plays a critical role in cancer cell migration and invasion. This compound has also been studied in the context of neurodegenerative diseases, such as Alzheimer's disease, where RAC1 has been implicated in the pathogenesis of the disease.
Propiedades
IUPAC Name |
ethyl 4-[(4-acetamidophenyl)sulfonylamino]-3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-4-25-18(22)14-5-10-17(12(2)11-14)20-26(23,24)16-8-6-15(7-9-16)19-13(3)21/h5-11,20H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDOSDFNFASBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4729982.png)
![2-{[4-allyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4729990.png)
![7-chloro-2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4729994.png)
![5-[(dimethylamino)sulfonyl]-2-methyl-N-(2-phenylethyl)benzamide](/img/structure/B4730002.png)

![methyl 2-{[({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4730026.png)

![ethyl 4-{2-[2-(2-anilino-2-oxoethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4730037.png)

![methyl 3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4730050.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4730058.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4730071.png)
![N-butyl-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B4730074.png)